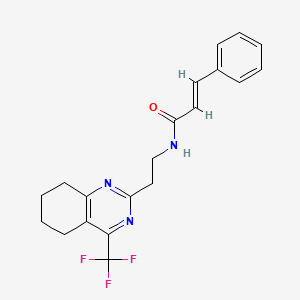

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cinnamamide

Description

N-(2-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cinnamamide is a synthetic compound featuring a tetrahydroquinazoline core substituted with a trifluoromethyl group at the 4-position and a cinnamamide moiety attached via an ethyl linker at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cinnamamide group (a conjugated α,β-unsaturated amide) may contribute to binding interactions via π-π stacking or hydrogen bonding . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs have been explored for therapeutic applications, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

(E)-3-phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N3O/c21-20(22,23)19-15-8-4-5-9-16(15)25-17(26-19)12-13-24-18(27)11-10-14-6-2-1-3-7-14/h1-3,6-7,10-11H,4-5,8-9,12-13H2,(H,24,27)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMRWJXTZBGYHX-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C=CC3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)/C=C/C3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cinnamamide typically involves:

Step 1 Synthesis of the quinazoline core: : This can be achieved through the cyclization of an appropriate diamine with a nitrile in acidic or basic conditions.

Step 2 Introduction of the trifluoromethyl group: : This step requires the use of trifluoromethylating agents such as CF3I or trifluoromethyltrimethylsilane (TMSCF3) under suitable reaction conditions.

Step 3 Formation of the ethyl bridge: : This involves the alkylation of the quinazoline core using an appropriate alkyl halide.

Step 4 Attachment of the cinnamamide moiety: : Finally, the formation of the cinnamamide linkage is achieved through an amidation reaction between the ethyl-quinazoline intermediate and cinnamic acid or its derivatives.

Industrial Production Methods: Scaling up the synthesis for industrial purposes often involves:

Utilizing flow chemistry to ensure continuous and controlled addition of reagents.

Implementing purification techniques like crystallization or column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : The compound can undergo oxidation at the quinazoline core or the cinnamamide moiety using oxidizing agents such as hydrogen peroxide or manganese dioxide.

Reduction: : Reduction reactions can target the imine group in the quinazoline core, employing reducing agents like sodium borohydride.

Substitution: : The compound is prone to nucleophilic substitution at the trifluoromethyl group when exposed to nucleophiles.

Common Reagents and Conditions:

Oxidation: : Hydrogen peroxide (H₂O₂), Manganese dioxide (MnO₂)

Reduction: : Sodium borohydride (NaBH₄)

Substitution: : Nucleophiles like thiols or amines

Major Products Formed:

Oxidation: : Formation of quinazoline N-oxide derivatives

Reduction: : Formation of tetrahydroquinazoline derivatives

Substitution: : Formation of substituted quinazoline derivatives

Scientific Research Applications

Chemistry

As a precursor in the synthesis of other complex organic molecules.

As a ligand in coordination chemistry due to its nitrogen-containing heterocyclic structure.

Biology

As a potential inhibitor of certain enzymes due to the presence of the quinazoline core, which is known for its biological activity.

Its structure suggests possible utility in studying receptor-ligand interactions in pharmacological research.

Medicine

The compound may exhibit pharmacological activity, particularly in the design of new therapeutic agents targeting central nervous system disorders.

Industry

Used in the development of advanced materials due to its structural rigidity and electronic properties conferred by the trifluoromethyl group.

Mechanism of Action

The mechanism by which N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cinnamamide exerts its effects generally involves:

Molecular Targets: : It interacts with specific enzymes or receptors, potentially inhibiting or modulating their activity.

Pathways Involved: : The compound may influence signaling pathways, particularly those related to its quinazoline core, which are often implicated in biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tetrahydroquinazoline scaffold is widely studied due to its versatility in medicinal chemistry. Below is a detailed comparison of the target compound with related derivatives from the literature:

Core Modifications and Substituent Effects

Key Observations :

- Trifluoromethyl (CF₃) vs. Nitro (NO₂): CF₃-substituted analogs (e.g., target compound) prioritize metabolic stability, whereas NO₂ groups (as in 3d) enhance reactivity and binding to electron-rich targets .

- Amide vs.

Key Observations :

- Higher yields (e.g., 80% for 3d) correlate with electron-withdrawing substituents (NO₂), which may stabilize intermediates during synthesis .

- Melting points vary with substituent polarity; nitro groups (3d) increase melting points compared to tert-butyl groups (3e) .

Pharmacological Implications

While the target compound lacks direct bioactivity data, insights can be drawn from analogs:

Biological Activity

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a detailed overview of its biological activity based on various studies.

Chemical Structure and Properties

The molecular structure of N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cinnamamide can be described by the following properties:

- Molecular Formula : CHFN

- Molecular Weight : 281.71 g/mol

- CAS Number : 1421532-68-4

Antimicrobial Activity

Research indicates that compounds with a trifluoromethyl group exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of cinnamic acid and related structures show effectiveness against various strains of bacteria and fungi.

Key Findings:

- Minimum Inhibitory Concentrations (MICs) : Studies have shown varied MIC values for different strains. For instance, certain derivatives exhibited MIC values as low as 458.15 µM against Staphylococcus aureus and Pseudomonas aeruginosa .

- Biofilm Formation : Compounds were effective in inhibiting biofilm formation by clinical strains of Staphylococcus aureus, indicating potential for treating biofilm-associated infections .

Anticancer Activity

The anticancer potential of N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cinnamamide has been explored in several studies focusing on various cancer cell lines.

Key Findings:

- Cell Viability Assays : Compounds derived from cinnamic acid showed IC values below 10 µg/mL against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- Mechanism of Action : The proposed mechanisms include inducing apoptosis and inhibiting cell proliferation through various pathways, including those involving NF-kB .

Anti-inflammatory Activity

The anti-inflammatory effects of N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)cinnamamide have also been documented.

Key Findings:

- NF-kB Pathway Modulation : Some studies suggest that the compound may modulate the NF-kB signaling pathway, which is crucial in inflammatory responses . Compounds with similar structures have shown varying effects on NF-kB activity, indicating that structural modifications can significantly influence biological outcomes.

Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of tetrahydroquinazoline derivatives typically involves cyclocondensation of α-aminoamidines with carbonyl precursors. For example, demonstrates that refluxing α-aminoamidines in polar aprotic solvents (e.g., DMF) with trifluoromethyl-substituted aldehydes yields tetrahydroquinazoline cores. Key optimization steps include:

- Solvent Choice : DMF facilitates high-temperature reactions (reflux at 120–140°C) without decomposition .

- Reaction Time : Extended reflux (3–6 hours) improves cyclization efficiency but risks side reactions; monitoring via TLC is critical.

- Purification : Recrystallization from DMF/ice-water mixtures enhances purity, as seen in yields ranging from 50% to 80% for analogous compounds .

For the cinnamamide moiety, amide coupling (e.g., HATU-mediated) with cinnamic acid derivatives is recommended, as described in for bisamide synthesis.

Basic: How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- 1H/13C NMR : and highlight the importance of assigning protons on the tetrahydroquinazoline ring (δ 1.5–3.0 ppm for CH2 groups) and the trifluoromethyl group (singlet near δ 3.8–4.2 ppm). The cinnamamide olefinic protons appear as doublets at δ 6.5–7.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks). For example, reports calculated vs. observed mass discrepancies <0.05% for tetrahydroquinazoline derivatives .

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/F percentages.

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. notes that trifluoromethyl groups enhance cytotoxicity in tetrahydroquinazolines .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ kinase assays).

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) to assess bioavailability, critical for downstream in vivo studies.

Advanced: How can conflicting NMR data be resolved when analyzing the stereochemistry of the tetrahydroquinazoline ring?

Methodological Answer:

- 2D NMR : Use COSY to identify coupling between adjacent CH2 groups and NOESY to confirm spatial proximity of protons (e.g., axial vs. equatorial substituents) .

- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts for different stereoisomers. Compare with experimental data to assign configurations.

- X-ray Crystallography : If crystals are obtainable, single-crystal diffraction provides unambiguous stereochemical assignment (as in for related quinoline derivatives) .

Advanced: What structure-activity relationship (SAR) trends are observed in trifluoromethyl-substituted tetrahydroquinazolines?

Methodological Answer:

- Trifluoromethyl Role : and show that the CF3 group increases lipophilicity (logP) and metabolic stability, enhancing membrane permeability. For example, CF3-substituted derivatives in showed 2–5x higher cytotoxicity than non-fluorinated analogs .

- Cinnamamide Flexibility : The conjugated double bond in cinnamamide may restrict rotation, improving target binding. Replace with rigid analogs (e.g., phenylpropanamide) to test this hypothesis .

Advanced: How can reaction scalability challenges be addressed for multistep syntheses?

Methodological Answer:

- Flow Chemistry : For cyclocondensation steps, continuous-flow reactors reduce reaction times and improve heat transfer (patented in for similar quinoline syntheses) .

- Catalyst Optimization : Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for hydrogenation steps) to minimize waste.

- Intermediate Stability : Lyophilize hygroscopic intermediates (e.g., amine precursors) to prevent decomposition during storage.

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP, solubility, and CYP450 inhibition. (non-BenchChem) suggests trifluoromethyl groups reduce metabolic clearance .

- Molecular Dynamics (MD) : Simulate binding to plasma proteins (e.g., albumin) using GROMACS to assess half-life.

Advanced: How do electronic effects of substituents impact the compound’s reactivity?

Methodological Answer:

- Hammett Analysis : Correlate substituent σ values (e.g., CF3: σm = 0.43) with reaction rates. shows electron-withdrawing groups (CF3) accelerate amide coupling but slow nucleophilic substitutions .

- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.